molecular formula C20H28O3 B1624623 2-Methoxyestradiol-3-methylether CAS No. 5976-67-0

2-Methoxyestradiol-3-methylether

货号: B1624623
CAS 编号: 5976-67-0
分子量: 316.4 g/mol
InChI 键: AVCFXYYRWRZONV-BKRJIHRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methoxyestradiol-3-methylether belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, this compound is considered to be a steroid lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.

科学研究应用

Anticancer Properties

Mechanisms of Action

2MeO-E2 exhibits multiple mechanisms that contribute to its anticancer effects:

  • Microtubule Disruption : It interferes with microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antiangiogenic Activity : The compound inhibits angiogenesis, which is crucial for tumor growth and metastasis .
  • Estrogen Receptor Interaction : Although it has low binding affinity for estrogen receptors, 2MeO-E2 can still exhibit estrogenic effects under certain conditions, influencing gene expression in estrogen-sensitive tumors .

Case Studies and Clinical Trials

  • Breast Cancer : A study demonstrated that 2MeO-E2 could inhibit the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER−) breast cancer cell lines. In vivo studies showed significant tumor growth reduction in xenograft models treated with 2MeO-E2 .
  • Prostate Cancer : Formulations of 2MeO-E2 encapsulated in micelles have been developed to enhance bioavailability and therapeutic efficacy against prostate cancer. These formulations showed improved pharmacokinetic profiles and significant antiproliferative effects on prostate cancer cells .
  • Endometrial Cancer : Research indicates that 2MeO-E2 can inhibit estrogen-stimulated growth in endometrial cancer cells, suggesting a potential role in treating this type of cancer .

Cardiovascular Applications

Hypertension and Vascular Health

Studies have indicated that 2MeO-E2 may alleviate hypertension through mechanisms such as the induction of endothelial nitric oxide synthase (eNOS), which promotes vasodilation and improves blood flow. This suggests a potential application in treating cardiovascular diseases related to endothelial dysfunction .

Reproductive Health

Impacts on Female Reproductive Disorders

Research has explored the role of 2MeO-E2 in various reproductive pathologies:

  • Preeclampsia : There is evidence suggesting that 2MeO-E2 may play a protective role against the development of preeclampsia by modulating angiogenesis and reducing inflammation .
  • Endometriosis : The compound has been investigated for its ability to inhibit the growth of endometrial tissue outside the uterus, potentially offering a therapeutic avenue for managing endometriosis symptoms .

Pharmacokinetics and Formulation Challenges

Despite its promising applications, 2MeO-E2 faces significant pharmacokinetic challenges, including low oral bioavailability (1-2%) and rapid metabolic clearance. Recent advancements in drug formulation techniques, such as micellar delivery systems, aim to enhance its solubility and stability, improving therapeutic outcomes in clinical settings .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerMicrotubule disruption, antiangiogenicInhibits tumor growth in various cancers
Cardiovascular HealtheNOS inductionPotential to alleviate hypertension
Reproductive HealthInhibition of estrogen-stimulated growthPossible treatment for preeclampsia and endometriosis

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxyestradiol-3-methylether, and what challenges arise during purification?

The synthesis typically involves bromination of estradiol (I) using reagents like N-bromosuccinimide to yield 2-bromoestradiol derivatives (III), followed by nucleophilic displacement with sodium methoxide in the presence of cuprous iodide and crown ethers. Key challenges include isolating the 2-bromo isomer from mixtures and optimizing reaction conditions to minimize byproducts. Fractional crystallization is critical for separating isomers .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

Based on safety data sheets (SDS), researchers must:

  • Use NIOSH/MSHA-certified respirators and chemical-resistant gloves to prevent inhalation or dermal exposure .
  • Maintain local exhaust ventilation and avoid dust generation during handling .
  • Store the compound in a dry environment away from strong acids/oxidizers to prevent decomposition .

Q. How is the anti-aromatase activity of this compound initially assessed in vitro?

Anti-aromatase activity is evaluated using human placental aromatase extracts. Assays measure the inhibition of estrogen synthesis via tritiated water release from androstenedione. Controls include untreated enzyme samples and reference inhibitors (e.g., letrozole). IC50 values are calculated to compare potency with natural estradiol metabolites .

Advanced Research Questions

Q. How can researchers design in vivo experiments to evaluate the compound’s efficacy in hormone-dependent cancer models?

  • Model Selection: Use xenograft models (e.g., MCF-7 breast cancer cells in immunocompromised mice) to assess tumor regression.
  • Dosing Strategy: Optimize pharmacokinetics via oral or intraperitoneal administration, considering the compound’s short half-life.
  • Endpoint Analysis: Measure tumor volume, serum estrogen levels, and histological markers of apoptosis (e.g., caspase-3 activation). Include controls for hormonal interference (e.g., ovariectomized mice) .

Q. How should contradictory toxicological data (e.g., reproductive toxicity classifications) be resolved?

Discrepancies in SDS classifications (e.g., CLP vs. non-classified reproductive toxicity ) necessitate:

  • Secondary Testing: Conduct OECD Guideline 421/422 studies to assess fertility impacts in rodents.
  • Literature Review: Compare findings with structurally similar methoxylated estradiol derivatives.
  • Dose-Response Analysis: Identify no-observed-adverse-effect levels (NOAELs) to refine risk assessments .

Q. What computational methods are used to predict the molecular interactions of this compound with aromatase?

Ab initio quantum chemical methods (e.g., DFT calculations) model the compound’s binding to aromatase’s active site. Key steps include:

  • Docking Studies: Use software like AutoDock Vina to simulate ligand-receptor interactions.
  • Binding Energy Analysis: Compare with estradiol to identify steric/electronic effects of methoxy groups.
  • MD Simulations: Validate stability of predicted complexes over nanosecond timescales .

Q. How can lead optimization improve the therapeutic potential of this compound?

  • Structural Modifications: Introduce substituents at C17 to enhance metabolic stability (e.g., methylation).
  • SAR Studies: Correlate methoxy group positioning with anti-proliferative activity in ER+ vs. ER- cell lines.
  • Prodrug Design: Improve bioavailability via esterification of hydroxyl groups .

Q. What methodologies assess the ecological impact of this compound in aquatic systems?

  • Biodegradation Tests: Follow OECD 301 protocols to evaluate persistence.
  • Acute Toxicity Assays: Use Daphnia magna or zebrafish embryos (OECD 202/236) to determine LC50 values.
  • Bioaccumulation Potential: Calculate logP values and screen for trophic transfer using in silico models (e.g., EPI Suite) .

Q. Methodological Considerations Table

Research Aspect Key Methods References
SynthesisBromination, nucleophilic displacement, fractional crystallization
Toxicity ScreeningOECD guidelines, CLP classification, in vitro mutagenicity assays (Ames test)
Biochemical ActivityPlacental aromatase inhibition assays, tritiated water release measurement
Computational ModelingDFT, molecular docking, MD simulations

属性

CAS 编号

5976-67-0

分子式

C20H28O3

分子量

316.4 g/mol

IUPAC 名称

(8R,9S,13S,14S,17S)-2,3-dimethoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H28O3/c1-20-9-8-13-14(16(20)6-7-19(20)21)5-4-12-10-17(22-2)18(23-3)11-15(12)13/h10-11,13-14,16,19,21H,4-9H2,1-3H3/t13-,14+,16-,19-,20-/m0/s1

InChI 键

AVCFXYYRWRZONV-BKRJIHRRSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)OC)OC

规范 SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)OC)OC

物理描述

Solid

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
2-Methoxyestradiol-3-methylether
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
2-Methoxyestradiol-3-methylether
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
2-Methoxyestradiol-3-methylether
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
2-Methoxyestradiol-3-methylether
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
2-Methoxyestradiol-3-methylether
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
Methyl 1-(1-amino-2-methylpropyl)cyclobutane-1-carboxylate
2-Methoxyestradiol-3-methylether

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。